molecular formula C14H23N3O2 B8244668 tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate

tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate

Cat. No.: B8244668
M. Wt: 265.35 g/mol
InChI Key: DLUCEDVVICPVDR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate ( 2384419-32-1) is a high-purity chemical building block offered for research purposes. This compound features a pyrazole heterocycle attached to a Boc-protected azepane ring, with a molecular formula of C14H23N3O2 and a molecular weight of 265.35 g/mol . Pyrazole derivatives are of significant interest in medicinal chemistry research due to their diverse biological activities. Recent scientific studies on related pyrazole compounds have shown promising antioxidant potential , demonstrating an ability to inhibit superoxide anion production and lipid peroxidation in cellular models . Furthermore, such derivatives have exhibited notable antiproliferative activity in screenings against various cancer cell lines, suggesting their value as core structures in oncological research and drug discovery efforts . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary personal use . Researchers can source this compound in quantities ranging from 100mg to 1g, with typical purities of 95% or higher .

Properties

IUPAC Name

tert-butyl 3-(1H-pyrazol-5-yl)azepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-9-5-4-6-11(10-17)12-7-8-15-16-12/h7-8,11H,4-6,9-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUCEDVVICPVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azepane Ring Formation

Azepane derivatives are typically synthesized via cyclization reactions. For example:

  • Nucleophilic substitution : Azepane precursors can be formed by reacting amines with halogenated intermediates under basic conditions.

  • Reductive amination : Ketone intermediates may undergo reductive amination with ammonia or primary amines using sodium borohydride or diisobutylaluminum hydride (DIBAL-H).

Example :
In a reported procedure, (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone was reduced using sodium borohydride in ethanol/THF, yielding a diastereomeric mixture of chloro-hydroxy-amino products. This step highlights the importance of stereochemical control during intermediate synthesis.

Boc Protection

The azepane nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride):

  • Solvent-free conditions : Boc protection of imidazole derivatives proceeds efficiently at 80°C under vacuum, yielding 92% product.

  • Solvent-based methods : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates, with yields exceeding 90%.

Example :
tert-Butyl 1H-imidazole-1-carboxylate was synthesized by reacting imidazole with Boc anhydride under solvent-free conditions, achieving 92% yield.

One-Pot Multicomponent Reactions

Modern approaches emphasize atom economy and reduced steps. For instance:

(3+3) Annulation for Pyrazole Formation

Nitrile imines generated in situ from hydrazonoyl bromides react with mercaptoacetaldehyde to form 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazines, which undergo dehydration and ring contraction to yield pyrazoles.

Key Reaction :

Starting MaterialConditionsProductYield
2-Bromo-4-methyl-thiazolePd(PPh₃)₄, K₂CO₃, toluene/ethanol4-Methyl-2-(pyrazol-3-yl)thiazole66–85%

Cascade Reactions

Sequential steps such as cycloaddition, oxidation, and ring contraction can be combined. For example, nitrile imines and acetylene surrogates form pyrazoles via electrocyclic intermediates.

Stereochemical Control Strategies

Achieving enantiopurity is critical for pharmaceutical applications. Reported methods include:

Chiral Auxiliary Approaches

  • Resolution of racemic mixtures : Diastereomeric salts or chiral chromatography isolate enantiomers.

  • Asymmetric catalysis : Transition-metal catalysts (e.g., Pd, Rh) enable enantioselective cross-couplings.

Example :
In a synthesis of (2S,3S)-1-chloro-2-hydroxy-3-(N-tert-butoxycarbonyl)amino-4-phenylbutane, sodium borohydride reduction of a ketone intermediate yielded 56% product with 95.9% purity.

Stoichiometric Chiral Induction

  • Aluminum isopropoxide : Used to mediate stereoselective reductions of ketones to alcohols.

Alternative Routes and Modifications

Derivatives of the target compound are synthesized by modifying the pyrazole or azepane rings:

Pyrazole Functionalization

  • Electrophilic substitution : Halogenation or nitration introduces substituents at the pyrazole C4/C5 positions.

  • Glycosylation : Pyrazol-5-yl hydroxyl groups undergo O-glycosylation with acetylated sugars.

Azepane Ring Expansion

  • Ring-opening metathesis : Azepane precursors may be formed from smaller rings via olefin metathesis.

Critical Challenges and Solutions

ChallengeSolutionExample Reference
Regioselectivity in pyrazole formation Use of electron-deficient acetylenes directs cyclization to C3 position
Stereochemical purity Chiral resolution or asymmetric catalysis
Low yields in Boc protection Solvent-free conditions or polar aprotic solvents

Summary of Key Methods

Method TypeSteps InvolvedYieldsStereochemical Control
Multi-step synthesis Azepane ring formation → Pyrazole introduction → Boc protection50–90%Chiral auxiliaries
One-pot annulation (3+3) Cycloaddition → Ring contraction66–85%Limited control
Cross-coupling Suzuki-Miyaura coupling with boronic acids66–85%Pd catalysts

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole or azepane ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole or azepane derivatives.

Scientific Research Applications

Chemistry: : tert-Butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

Biology: : In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in the design of bioactive molecules and drug candidates.

Medicine: : The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. It serves as a lead compound in medicinal chemistry for the development of new drugs.

Industry: : In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the azepane ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Differences :

  • Ring Size : The piperidine analogue (EN300-383771) has a six-membered ring, reducing conformational flexibility compared to the seven-membered azepane in the target compound .
  • Biological Implications : Smaller rings like piperidine are more rigid and commonly used in drug design (e.g., for dopamine receptor ligands), whereas azepane’s flexibility may improve binding to less-conserved targets.

Synthesis : Both compounds likely share synthetic routes involving tert-butyl carbamate protection and pyrazole coupling, though azepane synthesis may require longer reaction times due to steric hindrance.

Methanesulfonamide Derivative: N-(1H-Pyrazol-3-yl)methanesulfonamide

Functional Group Contrast :

  • Synthesis : Derived from tert-butyl 3-(methylsulfonamido)-1H-pyrazole-1-carboxylate via HCl-mediated deprotection in dioxane . The absence of the azepane ring simplifies synthesis but limits steric bulk.

Spectroscopic Data :

  • 1H NMR : δ 11.67 (s, 2H, NH), 7.64 (d, J = 2.3 Hz, pyrazole-H), 3.02 (s, 3H, CH3) .
  • MS : [M + H]+ = 162 (C4H8N3O2S) .

Bromopyridinyl-Containing Compound: tert-Butyl {4-[3-(2-Bromopyridin-4-yl)-3-oxopropanoyl]phenyl}carbamate

Key Features :

  • Halogen Substituent : The bromine atom enables halogen bonding, a critical interaction in molecular recognition and crystal engineering .
  • Ketone Functionality: The 3-oxopropanoyl group introduces electrophilic reactivity, contrasting with the azepane’s amine-based nucleophilicity.

Synthesis : Utilizes potassium tert-butoxide in THF for Claisen-Schmidt condensation between acetylphenyl carbamate and methyl bromopyridine carboxylate .

Hydrogen Bonding and Crystallography

The tert-butyl group in the target compound influences crystal packing via steric effects, while pyrazole’s NH group participates in hydrogen bonding. Graph set analysis (as per Etter’s rules) could predict dimeric or chain motifs, as seen in sulfonamide derivatives .

Research Findings and Implications

  • Ring Size Effects : Azepane’s larger ring may improve binding to flexible protein pockets (e.g., GPCRs) compared to piperidine .
  • Functional Group Impact : Sulfonamides offer superior solubility but lower bioavailability than carbamates, critical for CNS-targeting drugs .
  • Halogen Bonding : Bromine in pyridinyl derivatives enhances ligand-receptor affinity, a strategy leveraged in PET tracer design .

Biological Activity

tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate (CAS No. 2384419-32-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C14H23N3O2
  • Molecular Weight : 265.36 g/mol
  • Structure : The compound contains a tert-butyl group attached to an azepane ring, which is further substituted with a pyrazole moiety.

Antitumor Activity

Recent studies have indicated that this compound exhibits promising antitumor properties. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest (G2/M phase)

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory effects, as evidenced by its ability to reduce pro-inflammatory cytokine production in macrophage models. Specifically, this compound downregulates TNF-alpha and IL-6 levels, suggesting a potential therapeutic role in inflammatory diseases.

Neuroprotective Properties

In neuropharmacological studies, this compound has shown neuroprotective effects against oxidative stress-induced neuronal cell death. It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby mitigating oxidative damage in neuronal cells.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound significantly inhibited tumor growth in xenograft models, reinforcing its potential as an anticancer agent.

Case Study 2: Inflammation Reduction

In a preclinical model of rheumatoid arthritis, administration of this compound resulted in a marked reduction in joint swelling and inflammatory markers. Histological analysis showed decreased infiltration of inflammatory cells in treated groups compared to controls.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate?

The synthesis typically involves multi-step reactions starting from azepane or pyrazole precursors. Key steps include:

  • Nucleophilic substitution : Introducing the tert-butyl group via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/water) .
  • Suzuki coupling : Attaching the pyrazole moiety to the azepane ring using palladium catalysts and aryl boronic acids .
  • Deprotection and functionalization : Selective removal of protecting groups (e.g., tert-butyl) under acidic conditions (HCl/dioxane) to enable further derivatization .

Q. Example Protocol :

React tert-butyl 3-bromoazepane-1-carboxylate with 1H-pyrazole-3-boronic acid using Pd(PPh₃)₄ in DMF at 80°C .

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Q. What structural features influence its biological activity?

  • Azepane ring : A seven-membered ring providing conformational flexibility, enabling interactions with enzyme pockets .
  • Pyrazole moiety : Facilitates hydrogen bonding and π-π stacking with biological targets (e.g., kinases) .
  • tert-Butyl group : Enhances lipophilicity and metabolic stability, critical for pharmacokinetic optimization .

Q. Which analytical techniques are used for characterization?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazole substitution at C3 of azepane) .
  • Mass spectrometry (HRMS) : Validates molecular weight and purity .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., using SHELX programs for refinement) .

Q. Why is stereochemical control critical during synthesis?

The (3R) configuration (as in tert-butyl (3R)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate) determines binding affinity to chiral targets like G-protein-coupled receptors. Chiral resolution via chiral HPLC or asymmetric catalysis (e.g., Jacobsen’s catalyst) is often required .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Reaction condition tuning : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) .
  • Catalyst optimization : Replace Pd(PPh₃)₄ with more efficient ligands like XPhos to enhance coupling efficiency .
  • Purification strategies : Employ recrystallization (e.g., ethanol/water) over chromatography for cost-effective scaling .

Q. Table 1: Comparison of Synthesis Methods

StepReagents/ConditionsYield (%)Purity (%)Reference
Boc protectionBoc₂O, NaHCO₃, THF/H₂O8595
Suzuki couplingPd(PPh₃)₄, DMF, 80°C7290
Chiral resolutionChiral HPLC (Chiralpak AD-H)6099

Q. How do hydrogen-bonding patterns affect crystallographic data interpretation?

Intermolecular hydrogen bonds (e.g., N-H···O=C) form specific graph-set motifs (e.g., R22(8)R_2^2(8)), influencing crystal packing and solubility. Discrepancies between predicted and observed XRD data often arise from dynamic H-bonding, requiring DFT calculations (e.g., Gaussian 16) to validate .

Q. How to address contradictions in NMR and MS data?

  • Impurity analysis : Use LC-MS to detect byproducts (e.g., de-Boc derivatives) .
  • Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) can shift proton signals, necessitating multi-solvent NMR trials .

Q. What strategies improve stereochemical accuracy in computational modeling?

  • Docking simulations : Use AutoDock Vina with force fields (e.g., AMBER) to predict binding modes of (3R) vs. (3S) enantiomers .
  • MD simulations : Analyze conformational stability of the azepane ring in aqueous vs. lipid bilayer environments .

Q. Key Challenges & Future Directions

  • Stereoselective synthesis : Develop enantioselective methods using biocatalysts (e.g., lipases) .
  • Biological target identification : Screen against kinase libraries (e.g., EGFR, BRAF) using SPR-based assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.